5-chloro-1-methyl-4-{[(3-methylphenyl)sulfanyl]methyl}-3-phenyl-1H-pyrazole
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Overview
Description
5-Chloro-1-methyl-4-{[(3-methylphenyl)sulfanyl]methyl}-3-phenyl-1H-pyrazole is a complex organic compound belonging to the pyrazole family. Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1-methyl-4-{[(3-methylphenyl)sulfanyl]methyl}-3-phenyl-1H-pyrazole typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable β-diketone or β-ketoester, followed by chlorination and subsequent functional group modifications. The reaction conditions often require the use of strong acids or bases, and the process may involve heating and cooling cycles to ensure proper formation and purification of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors capable of handling high temperatures and pressures. The use of continuous flow chemistry and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Addition: Electrophilic addition reactions can be facilitated by reagents such as bromine (Br₂) or iodine (I₂).
Major Products Formed: The reactions can yield various products, including oxidized or reduced derivatives, substituted pyrazoles, and adducts formed through electrophilic addition.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in the creation of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: Biologically, 5-chloro-1-methyl-4-{[(3-methylphenyl)sulfanyl]methyl}-3-phenyl-1H-pyrazole has shown potential in various bioassays. It may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: In medicine, the compound's derivatives could be explored for therapeutic applications
Industry: Industrially, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 5-chloro-1-methyl-4-{[(3-methylphenyl)sulfanyl]methyl}-3-phenyl-1H-pyrazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
5-Chloro-1-methyl-3-(4-methylphenyl)-1H-pyrazole
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
1-Methyl-3-phenyl-1H-pyrazole
Uniqueness: Compared to similar compounds, 5-chloro-1-methyl-4-{[(3-methylphenyl)sulfanyl]methyl}-3-phenyl-1H-pyrazole stands out due to its unique combination of functional groups and structural features
Properties
IUPAC Name |
5-chloro-1-methyl-4-[(3-methylphenyl)sulfanylmethyl]-3-phenylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2S/c1-13-7-6-10-15(11-13)22-12-16-17(20-21(2)18(16)19)14-8-4-3-5-9-14/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMAFQZLKCFHQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SCC2=C(N(N=C2C3=CC=CC=C3)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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